molecular formula C10H11NO4 B5797170 isopropyl 2-nitrobenzoate CAS No. 947-80-8

isopropyl 2-nitrobenzoate

Cat. No.: B5797170
CAS No.: 947-80-8
M. Wt: 209.20 g/mol
InChI Key: AAOFULNKZPHNQJ-UHFFFAOYSA-N
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Description

Isopropyl 2-nitrobenzoate (C${10}$H${11}$NO$4$) is a benzoic acid derivative where the carboxylic acid group is esterified with an isopropyl alcohol moiety, and a nitro (-NO$2$) substituent is present at the ortho (2nd) position of the aromatic ring. This compound is a white to grey solid with a molecular weight of 209.20 g/mol (calculated) and is synthesized via esterification of 2-nitrobenzoic acid with isopropyl alcohol under acidic or coupling agent conditions . Its applications span agrochemical intermediates, particularly in pesticide formulations, where nitroaromatic esters are valued for their electrophilic reactivity and stability .

Properties

IUPAC Name

propan-2-yl 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(2)15-10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOFULNKZPHNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307360
Record name 1-Methylethyl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-80-8
Record name 1-Methylethyl 2-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Hydrolysis Reactions

Isopropyl 2-nitrobenzoate undergoes hydrolysis under both acidic and basic conditions:

Acidic Hydrolysis

In the presence of concentrated sulfuric acid and heat, the ester group is cleaved to yield 2-nitrobenzoic acid and isopropanol . This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

Example Conditions :

  • Catalyst : H₂SO₄

  • Solvent : Acetic acid/water mixture

  • Temperature : Reflux (100–120°C)

  • Yield : ~73% (for analogous nitrobenzoate esters)

Basic Hydrolysis (Saponification)

Treatment with aqueous NaOH or LiOH hydrolyzes the ester to form the sodium salt of 2-nitrobenzoic acid, which is acidified to isolate the free acid .

Example Conditions :

  • Base : 6N NaOH or LiOH

  • Temperature : Room temperature or 80°C

  • Yield : Up to 82% (for structurally similar esters)

Reduction Reactions

The nitro group is selectively reduced to an amine under controlled conditions:

Catalytic Hydrogenation

Using hydrogen gas and palladium catalysts, the nitro group is reduced to an amine, yielding isopropyl 2-aminobenzoate .

Example Conditions :

  • Catalyst : Pd/C (5–10% w/w)

  • Pressure : 1–3 atm H₂

  • Solvent : Ethanol or THF

  • Selectivity : High for nitro-to-amine conversion

Enzymatic Reduction

The bacterial enzyme 2-nitroreductase (NbaA) catalyzes the reduction of nitro groups in aromatic compounds under mild conditions. This reaction requires NADPH as a cofactor and produces intermediates such as hydroxylamines .

Key Observations :

  • pH Dependence : Optimal activity at pH 7–8

  • Byproducts : Formation of azoxy derivatives under oxidative conditions

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

Alcoholysis

Reaction with methanol or ethanol in acidic media replaces the isopropyl group, forming methyl 2-nitrobenzoate or ethyl 2-nitrobenzoate .

Example Conditions :

  • Nucleophile : ROH (R = Me, Et)

  • Catalyst : H₂SO₄ or p-toluenesulfonic acid

  • Temperature : Reflux

Aminolysis

Ammonia or primary amines displace the isopropoxy group, yielding 2-nitrobenzamide derivatives.

Example Conditions :

  • Nucleophile : NH₃ or RNH₂

  • Solvent : Dry THF or DMF

  • Temperature : 0–25°C

Photochemical Reactions

Exposure to UV light induces decomposition via the nitro group’s photolysis. The primary pathway involves formation of an aci-nitro intermediate , which rearranges to generate reactive species such as nitroso compounds or radicals .

Key Pathways :

  • Nitro to Aci-Nitro Tautomerism :

    • Initiated by UV irradiation (λ = 300–400 nm)

    • Forms a cyclic intermediate (e.g., isoxazolol derivatives)

  • Decarboxylation :

    • Observed in derivatives with electron-withdrawing groups

Comparative Reaction Data

Reaction Type Conditions Products Key References
Acidic HydrolysisH₂SO₄, reflux2-Nitrobenzoic acid + isopropanol
Catalytic ReductionH₂/Pd-C, ethanolIsopropyl 2-aminobenzoate
Enzymatic ReductionNbaA, NADPH, pH 7Hydroxylamine intermediates
PhotolysisUV light (300–400 nm)Aci-nitro intermediates

Mechanistic Insights

  • Nitro Group Reactivity : The electron-withdrawing nitro group activates the aromatic ring for electrophilic subs

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The ortho-nitro group in isopropyl 2-nitrobenzoate imposes significant electronic effects, making the aromatic ring electron-deficient. This contrasts with para-substituted analogs (e.g., isopropyl 4-nitrobenzoate), where the nitro group’s resonance effects are less disruptive to ester hydrolysis or nucleophilic substitution reactions .

Key Comparisons:
Compound Molecular Formula Substituents Key Electronic Effects
This compound C${10}$H${11}$NO$_4$ -NO$2$ (ortho), -OCO$2$-iPr Strong electron-withdrawing (meta-directing)
Methyl 2-nitrobenzoate C$8$H$7$NO$_4$ -NO$2$ (ortho), -OCO$2$-Me Similar electronic effects, smaller ester group
Isopropyl 4-nitrobenzoate C${10}$H${11}$NO$_4$ -NO$2$ (para), -OCO$2$-iPr Reduced steric hindrance, altered reactivity

Data Source :

Influence of Ester Group Size

For example:

  • Methyl 2-nitrobenzoate (M2NB): Smaller ester group allows faster reactivity in electrophilic aromatic substitution (EAS) but lower thermal stability.
  • This compound : Bulkier ester group enhances lipophilicity, improving membrane permeability in agrochemical applications .

Physical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
This compound 45–48 (lit.) ~10 (DMSO) 2.1
Methyl 2-nitrobenzoate 78–80 ~50 (DMSO) 1.8
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate 90–92 ~5 (DMSO) 3.0

Notes: Chloro and methyl substituents (e.g., in Isopropyl 5-chloro-4-methyl-2-nitrobenzoate) further increase molecular weight and hydrophobicity, making it suitable for lipid-rich pesticide formulations .

Reactivity and Stability

  • Hydrolysis : Isopropyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance. For instance, methyl 2-nitrobenzoate undergoes base-catalyzed hydrolysis 2.5× faster than its isopropyl counterpart .
  • Electrophilic Reactivity : The nitro group in the ortho position deactivates the ring but directs incoming electrophiles to the meta position. This contrasts with methyl 3-nitrobenzoate, where substituent positioning alters regioselectivity .

Industrial and Agrochemical Relevance

This compound serves as a precursor in synthesizing herbicides like lactofen and fluoroglycofen ethyl ester , where nitro groups enhance oxidative degradation pathways in plants . Comparatively, methyl 2-nitrobenzoate is less favored in field applications due to higher volatility and faster degradation .

Q & A

Q. What are the established synthetic routes for preparing isopropyl 2-nitrobenzoate, and what analytical methods validate its purity?

this compound is typically synthesized via esterification of 2-nitrobenzoic acid with isopropyl alcohol, catalyzed by concentrated sulfuric acid or other acid catalysts. Post-synthesis, purification is achieved through recrystallization or column chromatography. Key analytical validation includes:

  • NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and nitro group positioning.
  • IR spectroscopy to verify C=O (ester) and NO₂ stretching frequencies.
  • Mass spectrometry (EI-MS) for molecular ion confirmation.
  • Melting point determination to assess purity .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Solubility profiles are determined using gravimetric or spectrophotometric methods in solvents like DMSO, methanol, or ethyl acetate. Stability studies involve:

  • Thermogravimetric analysis (TGA) to assess thermal decomposition.
  • HPLC monitoring under acidic/alkaline conditions to evaluate hydrolytic stability.
  • UV-Vis spectroscopy to track degradation kinetics under light exposure .

Advanced Research Questions

Q. What methodologies are used to study substituent effects on the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Competitive kinetic experiments under controlled conditions (e.g., varying solvents, temperatures) are performed to compare reaction rates of this compound with analogs (e.g., isopropyl 4-nitrobenzoate).

  • Rate constants are derived via UV-Vis or GC-MS monitoring.
  • Density Functional Theory (DFT) calculations model electronic effects (e.g., nitro group orientation) on transition states .

Q. How can phase equilibria data for this compound mixtures inform solvent selection in catalytic systems?

Vapor-liquid equilibrium (VLE) measurements using modified Othmer stills or headspace GC provide phase diagrams for mixtures (e.g., with alcohols or DMSO).

  • NRTL or Wilson models correlate activity coefficients and predict ternary interactions.
  • Aspen Plus simulations optimize separation conditions for reaction byproducts .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Cross-validation using high-resolution crystallography (e.g., CCDC 857702 for structural analogs) clarifies discrepancies.

  • Van Ness consistency tests ensure thermodynamic reliability of experimental data.
  • Multivariate analysis (e.g., PCA) identifies outliers in literature datasets .

Methodological Best Practices

Q. How should researchers design experiments to investigate the environmental fate of this compound degradation products?

  • LC-MS/MS quantifies trace metabolites in simulated environmental matrices (soil/water).
  • QSAR models predict toxicity of nitroaromatic intermediates.
  • Isotopic labeling (e.g., ¹⁵N) tracks nitro group transformation pathways .

Q. What computational tools are effective for modeling the electronic structure of this compound in reaction mechanisms?

  • Gaussian or ORCA software performs DFT calculations to map electrostatic potentials and frontier molecular orbitals.
  • Molecular dynamics (MD) simulations assess solvent effects on reaction trajectories .

Data Integrity and Source Evaluation

Q. How can researchers critically evaluate conflicting literature on the catalytic activity of this compound in cross-coupling reactions?

  • Systematic reviews prioritize peer-reviewed journals over preprints.
  • Error analysis (e.g., confidence intervals for reported yields) identifies statistically robust studies.
  • Reproducibility checks using standardized protocols (e.g., reaction temperature, catalyst loading) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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